molecular formula C10H15BN2O2 B2529031 (4-Cyclohexylpyrimidin-5-yl)boronic acid CAS No. 2377609-39-5

(4-Cyclohexylpyrimidin-5-yl)boronic acid

Cat. No. B2529031
CAS RN: 2377609-39-5
M. Wt: 206.05
InChI Key: CWJXJRQZZDWOTR-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They are particularly valued for their role in cross-coupling reactions, such as the Suzuki reaction, which is a palladium(0) catalyzed process used to couple boronic acids with aryl halides to form biphenyls . The compound "(4-Cyclohexylpyrimidin-5-yl)boronic acid" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss the general utility and synthesis of related boronic acid compounds, which can provide insight into the properties and applications of the compound .

Synthesis Analysis

The synthesis of heterocyclic boronic acids often presents challenges due to their instability and the difficulty in handling them. However, novel methods for the synthesis of halopyridinylboronic acids and esters have been developed, which involve regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate . These methods could potentially be adapted for the synthesis of "this compound" by starting from appropriate pyrimidine derivatives.

Molecular Structure Analysis

Boronic acids typically possess a trigonal planar boron atom attached to an organic moiety and two hydroxyl groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is a key feature exploited in the construction of complex molecular architectures such as macrocycles, cages, and polymers . The specific molecular structure of "this compound" would include a pyrimidine ring substituted with a cyclohexyl group and a boronic acid moiety, which could influence its reactivity and binding properties.

Chemical Reactions Analysis

Boronic acids are known to catalyze various chemical reactions. For example, boric acid has been shown to be an effective catalyst for the dehydrative esterification of alpha-hydroxycarboxylic acids and alcohols . Additionally, boronic acids can catalyze Diels-Alder cycloadditions to 2-alkynoic acids, likely via a covalent, monoacylated hemiboronic ester intermediate . These reactions highlight the potential of boronic acids, including "this compound," to act as catalysts in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible bonds with diols and their susceptibility to oxidation. The stability of boronic acids can be enhanced by the formation of boronic esters, which are more resistant to oxidation . The specific properties of "this compound" would depend on the substituents on the pyrimidine ring and the cyclohexyl group, which could affect its solubility, boiling point, and melting point. However, these properties are not directly discussed in the provided papers and would require further investigation.

Scientific Research Applications

Heterocyclic Compound Formation

A study by Komkov et al. (2006) demonstrates the use of 5-acetyl-4-aminopyrimidine derivatives in the synthesis of heterocyclic compounds, which can form boron chelates including those with (4-Cyclohexylpyrimidin-5-yl)boronic acid. This research highlights the utility of these compounds in creating new chemical structures for various applications (Komkov et al., 2006).

Synthesis and Purity

Patel et al. (2016) focus on the practical and cost-effective synthesis of related boronic acid compounds, showcasing efficient methods for producing high-purity boronic acids, which is critical for their use in various scientific applications (Patel et al., 2016).

Boronic Acid Catalysis

The research by Hashimoto et al. (2015) and Hall (2019) highlights boronic acid's role in catalysis, emphasizing its versatility in organic reactions, molecular recognition, and even medicine. These studies underline the potential of boronic acids, including this compound, in enabling various chemical reactions and their applications in diverse fields (Hashimoto et al., 2015), (Hall, 2019).

Boronic Acid in Biomedical Applications

Cambre and Sumerlin (2011) and Khanal et al. (2013) discuss the use of boronic acid polymers in various biomedical applications. These include potential treatments for diseases such as HIV, obesity, diabetes, and cancer, highlighting the significance of boronic acid compounds in the development of new therapeutic approaches (Cambre & Sumerlin, 2011), (Khanal et al., 2013).

Sensing Applications

Lacina et al. (2014) review the use of boronic acids in sensing applications, particularly for detecting biological active substances. The unique interactions of boronic acids with diols and Lewis bases facilitate their use in various sensing technologies, which could be pivotal in disease diagnosis and prevention (Lacina et al., 2014).

Analytical Challenges and Solutions

Zhong et al. (2012) address the analytical challenges posed by boronic acid derivatives in synthesis and purity assessment, providing insights into overcoming these challenges for effective utilization in scientific research (Zhong et al., 2012).

Safety and Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of exposure, medical attention should be sought .

Mechanism of Action

Target of Action

The primary targets of (4-Cyclohexylpyrimidin-5-yl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is known to interact with formally nucleophilic organic groups, which are transferred from boron to palladium . Additionally, boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .

Mode of Action

This compound operates through a process known as Suzuki–Miyaura (SM) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the main mechanism by which boronic acids are metabolised is deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound is influenced by various environmental factors. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy and stability of this compound .

properties

IUPAC Name

(4-cyclohexylpyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJXJRQZZDWOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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